molecular formula C24H28N4O6S2 B2759096 3,4,5-triethoxy-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392293-99-1

3,4,5-triethoxy-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2759096
CAS No.: 392293-99-1
M. Wt: 532.63
InChI Key: FFWQJJLGAACYBG-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multi-step reactions. The process begins with the preparation of the thiadiazole core, followed by the introduction of the ethoxy and methoxy groups. Common reagents used in these reactions include thionyl chloride, ethyl alcohol, and methoxy aniline. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .

Scientific Research Applications

3,4,5-triethoxy-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. Additionally, the compound’s thiadiazole moiety may interact with biological molecules through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-triethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
  • 3,4,5-triethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide
  • 3,4,5-Triethoxy-N-{5-[(methylsulfonyl)amino]-1,3,4-thiadiazol-2-yl}benzamide

Uniqueness

3,4,5-triethoxy-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyanilino and thiadiazole moieties differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct applications in research and industry .

Biological Activity

The compound 3,4,5-triethoxy-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic molecule that incorporates a thiadiazole moiety and has shown promising biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound features:

  • Thiadiazole Ring : Known for its diverse biological properties including antimicrobial and anticancer activities.
  • Benzamide Backbone : Often associated with various pharmacological effects.
  • Methoxy and Ethoxy Substituents : These groups can influence the lipophilicity and overall biological activity of the compound.

Anticancer Activity

Several studies have highlighted the potential anticancer properties of thiadiazole derivatives, including those similar to the compound . For instance:

  • Thiadiazole Derivatives : Research indicates that compounds containing the thiadiazole ring exhibit significant antitumor activity across various cancer cell lines. A study involving 60 cancer cell lines demonstrated that derivatives of 1,3,4-thiadiazole were effective against leukemia, lung, colon, and breast cancers .
  • Mechanism of Action : The anticancer effects are often attributed to the inhibition of mitotic activity and interference with microtubule dynamics, similar to known chemotherapeutic agents like colchicine .

Antimicrobial Activity

The antimicrobial potential of thiadiazole derivatives has also been documented:

  • Broad Spectrum : Compounds with a thiadiazole structure have shown effectiveness against a range of pathogens including bacteria and fungi .
  • Synergistic Effects : The combination of thiadiazole with other pharmacophores may enhance antimicrobial efficacy through synergistic mechanisms .

Anti-inflammatory and Analgesic Effects

Research into related compounds suggests that they may also possess anti-inflammatory and analgesic properties:

  • Mechanism Insights : Some derivatives have been shown to modulate inflammatory pathways, potentially providing relief from pain and inflammation .

Study 1: Synthesis and Evaluation of Thiadiazole Derivatives

A synthesis study involving various thiadiazole derivatives indicated significant cytotoxicity against cancer cell lines. The derivatives were evaluated using standard assays such as MTT and sulforhodamine B assays to assess cell viability .

CompoundIC50 (µM)Cancer Type
Compound A1.1Breast (MCF-7)
Compound B2.6Colon (HCT-116)
Compound C1.4Liver (HepG2)

Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial properties of thiadiazole derivatives found that several compounds exhibited strong inhibitory effects against Escherichia coli and Staphylococcus aureus .

Properties

IUPAC Name

3,4,5-triethoxy-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O6S2/c1-5-32-18-12-15(13-19(33-6-2)21(18)34-7-3)22(30)26-23-27-28-24(36-23)35-14-20(29)25-16-8-10-17(31-4)11-9-16/h8-13H,5-7,14H2,1-4H3,(H,25,29)(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWQJJLGAACYBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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